Cytotoxicity in PANC-1 Cells: Analog Comparison
In a direct head-to-head comparison, Versicolactone B (compound 6) demonstrated potent cytotoxicity against the PANC-1 pancreatic ductal adenocarcinoma cell line, with an IC50 of 9.4 μM. This activity was comparable to, though less potent than, the co-isolated compound (+)-3',3'-di-(dimethylallyl)-butyrolactone II (compound 4), which had an IC50 of 5.3 μM [1]. Both compounds were identified as the most potent cytotoxins among the twelve butenolide derivatives tested in this study.
(+)-3',3'-di-(dimethylallyl)-butyrolactone II: 5.3 μM
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 9.4 μM |
| Comparator Or Baseline | (+)-3',3'-di-(dimethylallyl)-butyrolactone II: 5.3 μM |
| Quantified Difference | 1.77-fold lower potency (5.3 vs 9.4 μM) |
| Conditions | PANC-1 human pancreatic ductal adenocarcinoma cell line |
Why This Matters
This data allows researchers to select Versicolactone B as a moderately potent but structurally distinct cytotoxic lead compound, where its unique butenolide scaffold may offer different selectivity or toxicity profiles compared to the more potent analog.
- [1] Qi, C., Gao, W., Guan, D., Wang, J., Liu, M., Chen, C., ... & Zhang, Y. (2018). Butenolides from a marine-derived fungus Aspergillus terreus with antitumor activities against pancreatic ductal adenocarcinoma cells. Bioorganic & Medicinal Chemistry, 26(22), 5903-5910. View Source
